6-Hydroxyquinazoline-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-hydroxyquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |
InChI Key |
VGIZETNNSFFQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)C#N |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 6 Hydroxyquinazoline 4 Carbonitrile
Reactivity of the Hydroxyl Group at C-6
The hydroxyl group at the C-6 position of the quinazoline (B50416) ring exhibits reactivity characteristic of a phenolic hydroxyl group, allowing for transformations such as etherification, esterification, and oxidation, as well as participation in metal complexation.
The phenolic hydroxyl group of 6-Hydroxyquinazoline-4-carbonitrile can undergo etherification to yield the corresponding 6-alkoxyquinazoline derivatives. This transformation is typically achieved by reacting the hydroxyl group with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. The base, commonly sodium hydroxide (B78521) or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with the alkylating agent in a Williamson ether synthesis.
While specific examples of etherification on this compound are not extensively detailed in the reviewed literature, the general principles of this reaction are well-established for phenolic compounds. The reaction conditions can be tailored by the choice of solvent, base, and alkylating agent to optimize the yield of the desired ether.
General Reaction Scheme for Etherification:
| Reactant | Reagent | Product |
| This compound | Alkyl Halide (R-X), Base | 6-Alkoxyquinazoline-4-carbonitrile |
The hydroxyl group at C-6 can be converted into an ester functional group through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride (B1165640). This esterification can be catalyzed by an acid or a coupling agent.
One common method is the Fischer-Speier esterification, which involves reacting the alcohol (in this case, the phenolic hydroxyl group) with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of one of the reactants is used. masterorganicchemistry.com
Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. For complex molecules, specific coupling reagents are employed. The Yamaguchi esterification, for instance, uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid, which then reacts with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
General Reaction Scheme for Esterification:
| Reactant | Reagent | Product |
| This compound | Carboxylic Acid (R-COOH), Acid Catalyst | 6-Acyloxyquinazoline-4-carbonitrile |
| This compound | Acyl Chloride (R-COCl), Base | 6-Acyloxyquinazoline-4-carbonitrile |
The hydroxyl group of 6-hydroxyquinazolines can be susceptible to oxidation. Phenolic compounds, in general, can be oxidized to quinones. While specific studies on the chemical oxidation of this compound to a quinone derivative are not prominent in the available literature, related structures like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been noted for their antioxidant properties, which inherently involves the oxidation of the hydroxyl group. ptfarm.pl The oxidation potential and the resulting products would depend on the specific oxidizing agent used and the reaction conditions.
The 6-hydroxyquinazoline framework, particularly with the presence of the hydroxyl group and nitrogen atoms in the quinazoline ring, can act as a ligand for metal ions. The hydroxyl group's oxygen and the heterocyclic nitrogen atoms can serve as donor atoms for coordination with a metal center. This chelating ability is a well-documented property of related compounds like 8-hydroxyquinoline, which is a potent metal ion chelator. khanacademy.org
Studies on related quinazolinone and quinoline (B57606) derivatives have shown the formation of stable complexes with various transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), and they can adopt different geometries, such as octahedral or square planar, depending on the metal ion and coordination environment. The formation of these metal complexes can be confirmed through various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, which show characteristic shifts in the spectral bands upon coordination. For instance, a shift in the O-H stretching frequency in the IR spectrum can indicate the involvement of the hydroxyl group in complex formation.
Summary of Metal Complexation with Related Quinazoline Derivatives:
| Metal Ion | Proposed Geometry | Spectroscopic Evidence | Reference |
| Co(II) | Octahedral | Spectral data | |
| Ni(II) | Octahedral | Spectral data | |
| Cu(II) | Distorted Octahedral/Square Planar | Spectral data | |
| Zn(II) | Tetrahedral | Spectral data | |
| Mn(II) | Octahedral | Spectral data | |
| Cd(II) | Not specified | Mass spectrometry |
Reactivity of the Nitrile Group at C-4
The nitrile group at the C-4 position is a versatile functional group that can undergo various transformations, most notably hydrolysis to form carboxamides and carboxylic acids.
The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding carboxamide (6-hydroxyquinazoline-4-carboxamide) or the carboxylic acid (6-hydroxyquinazoline-4-carboxylic acid). The outcome of the reaction is dependent on the reaction conditions, specifically whether it is carried out in an acidic or alkaline medium.
Acid-Catalyzed Hydrolysis:
Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid, typically leads to the formation of the carboxylic acid. organic-chemistry.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt under the acidic conditions.
Alkaline-Catalyzed Hydrolysis:
Conversely, heating the nitrile with an aqueous solution of a base, like sodium hydroxide, initially produces the carboxamide. masterorganicchemistry.comorganic-chemistry.org If the reaction is allowed to proceed, particularly with prolonged heating or stronger basic conditions, the amide will be further hydrolyzed to the carboxylate salt. organic-chemistry.org Ammonia (B1221849) gas is also evolved during this process. To obtain the free carboxylic acid from the carboxylate salt, the reaction mixture must be acidified in a subsequent step. organic-chemistry.org
The hydrolysis can also be facilitated by specific catalysts. For instance, certain metal complexes can catalyze the hydrolysis of nitriles to carboxamides under milder conditions.
Conditions for Nitrile Hydrolysis:
| Product | Reaction Conditions | Intermediate |
| 6-Hydroxyquinazoline-4-carboxamide | Controlled alkaline hydrolysis | - |
| 6-Hydroxyquinazoline-4-carboxylic acid | Acid hydrolysis (e.g., HCl, H₂O, heat) | 6-Hydroxyquinazoline-4-carboxamide |
| Sodium 6-hydroxyquinazoline-4-carboxylate | Alkaline hydrolysis (e.g., NaOH, H₂O, heat) | 6-Hydroxyquinazoline-4-carboxamide |
Reduction to Amines
The reduction of the nitrile group in this compound to a primary amine, yielding (4-(aminomethyl)quinazolin-6-ol), is a pivotal transformation that opens avenues for further derivatization, such as amidation or the introduction of new pharmacophores. While specific literature on the reduction of this particular compound is not abundant, the transformation can be achieved using standard methods for nitrile reduction. researchgate.netgeneris-publishing.com The choice of reducing agent is crucial to ensure selectivity and avoid the reduction of the quinazoline ring system. omicsonline.org
Commonly employed reagents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researchgate.netgeneris-publishing.com The use of LiAlH₄ in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) is a powerful method for this conversion. researchgate.net However, care must be taken due to its high reactivity.
Catalytic hydrogenation offers a milder alternative. generis-publishing.com Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are often effective. generis-publishing.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727). To suppress the formation of secondary and tertiary amine byproducts, the reaction can be performed in the presence of ammonia or an acid.
Table 1: Potential Reagents for the Reduction of this compound
| Reagent | Solvent | General Conditions | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Anhydrous, 0°C to room temp. | (4-(aminomethyl)quinazolin-6-ol) |
| Hydrogen (H₂) / Raney Nickel | Methanol/Ammonia | Elevated pressure and temp. | (4-(aminomethyl)quinazolin-6-ol) |
| Hydrogen (H₂) / Pd/C | Ethanol | Room temp. to 50°C | (4-(aminomethyl)quinazolin-6-ol) |
| Sodium Borohydride / CoCl₂ | Methanol | Room temp. | (4-(aminomethyl)quinazolin-6-ol) |
Nucleophilic Additions and Cycloadditions
The electron-withdrawing nature of the pyrimidine (B1678525) ring and the nitrile group makes the C4 position of the quinazoline nucleus susceptible to nucleophilic attack. Furthermore, the nitrile group itself can undergo nucleophilic addition. The quinazoline ring can also participate in cycloaddition reactions.
Nucleophilic Additions:
The nitrile group of this compound can react with various nucleophiles. nih.gov For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The hydroxyl group at the 6-position would likely require protection prior to such a reaction. The nitrile can also be a target for organometallic reagents or other carbon nucleophiles. nih.gov
The quinazoline ring system, particularly when activated, can undergo nucleophilic aromatic substitution, although the 4-carbonitrile is a leaving group in such reactions. The 6-hydroxy group, after conversion to a better leaving group (e.g., a sulfonate ester), could also be a site for nucleophilic substitution.
Cycloadditions:
The quinazoline moiety can act as a diene component in dearomative cycloaddition reactions. mdpi.com For instance, photochemical intermolecular [4+2] cycloaddition of quinazolines with alkenes has been shown to produce bridged polycyclic structures. mdpi.com In the case of this compound, the quinoline analogue, 6-hydroxyquinoline, has been successfully employed in [4+2] dearomative cycloaddition reactions. mdpi.com This suggests that this compound could undergo similar transformations, leading to complex polycyclic architectures. The reaction would likely proceed via an energy-transfer mediated process in the presence of a sensitizer (B1316253) and a Lewis or Brønsted acid. mdpi.com
The general scheme for a [4+2] cycloaddition of a quinazoline derivative is as follows:
Table 2: Representative [4+2] Cycloaddition of a Quinazoline Derivative
| Reactants | Conditions | Product Type |
| Quinazoline, Alkene | Photochemical (EnT), Acid Mediator | Bridged Polycycle |
The nitrile group can also influence the regioselectivity and stereoselectivity of such cycloadditions. ptfarm.pl Intramolecular Diels-Alder reactions of pyridazinecarbonitriles with tethered alkyne side chains have been reported to yield fused benzonitriles, suggesting that similar strategies could be applied to quinazolinecarbonitriles. ptfarm.pl
Transformation into Other Nitrogen-Containing Heterocycles
The this compound scaffold is a valuable starting material for the synthesis of various fused heterocyclic systems. The nitrile group and the quinazoline ring can both be manipulated to construct new rings.
One common transformation is the hydrolysis of the nitrile group to a carboxylic acid, which can then be used in subsequent cyclization reactions. The resulting 6-hydroxyquinazoline-4-carboxylic acid can be reacted with various binucleophiles to form fused systems.
Furthermore, the nitrile group can react with nitrogen nucleophiles to form fused nitrogen-containing heterocycles. For example, reaction with hydrazine (B178648) can lead to the formation of aminopyrazolo[4,3-c]quinazolines. Subsequent reactions can further elaborate this heterocyclic system.
The reaction of quinazoline derivatives with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of pyridopyrimidines or other fused systems. nih.gov Although starting from a different quinazoline derivative, these reactions showcase the potential for building complex heterocyclic structures from the quinazoline core.
The 6-hydroxy group can also be a handle for cyclization reactions. For instance, after O-alkylation with a bifunctional reagent, an intramolecular cyclization could lead to the formation of a new ring fused to the quinazoline system.
Table 3: Potential Heterocyclic Systems from this compound Derivatives
| Starting Derivative | Reagent(s) | Resulting Heterocycle |
| 6-Hydroxyquinazoline-4-carboxamide | Dehydrating agent | (Target compound) |
| 6-Hydroxyquinazoline-4-carboxylic acid | Thionyl chloride, then amine | Substituted 4-carboxamides |
| 4-(Aminomethyl)quinazolin-6-ol | Aldehyde/Ketone, then cyclization | Fused imidazoquinazolines |
| This compound | Hydrazine | Aminopyrazolo[4,3-c]quinazoline |
Structure Activity Relationship Sar Studies of 6 Hydroxyquinazoline 4 Carbonitrile Derivatives
Influence of the C-6 Hydroxyl Group on Biological Interactions
The C-6 position of the quinazoline (B50416) ring is a critical site for substitution, and the presence of a hydroxyl group at this position can significantly influence the compound's biological activity. Generally, electron-rich substituents at the 6-position of the quinazoline core have been shown to enhance anticancer and antimicrobial activities. nih.gov
The hydroxyl group, being an electron-donating group, can increase the electron density of the quinazoline ring system. This modification can modulate the binding affinity of the molecule to its biological target. For instance, in the context of antimicrobial agents, hydroxyl groups on an aromatic ring, such as in certain quinazolinone derivatives, have been associated with enhanced activity against both bacterial and fungal species. nih.gov Specifically, derivatives with a hydroxyl group at the ortho or meta position of a phenyl substituent demonstrated excellent antimicrobial activities. nih.gov While this is not directly on the quinazoline ring, it highlights the general importance of hydroxyl groups in molecular recognition by microbial targets.
In the realm of anticancer agents, particularly those targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), the substitution pattern on the quinazoline ring is paramount for activity and selectivity. nih.gov While many potent EGFR inhibitors feature a methoxy (B1213986) group at the 6- and 7-positions, the hydroxyl group can also play a crucial role. It can act as a hydrogen bond donor, forming key interactions with amino acid residues in the ATP-binding pocket of the kinase. The presence of a hydroxyl group can also influence the pharmacokinetic properties of the compound, such as its solubility and metabolism.
Impact of the C-4 Carbonitrile Group on Biological Recognition
The C-4 position of the quinazoline ring is another key position for modulating biological activity. Substitutions at this position are known to be critical for the interaction with various biological targets. While anilino groups at the C-4 position are common in EGFR inhibitors, the introduction of a carbonitrile (nitrile) group presents an interesting structural variation. nih.gov
Furthermore, the C-4 position of the quinazoline core, when substituted with groups like a decylamine, has been shown to be beneficial for antimicrobial activity, whereas an iodo-group at C-6 was detrimental. nih.gov While this does not directly involve a carbonitrile, it underscores the sensitivity of the biological activity to the nature of the substituent at the C-4 position.
Positional Effects of Functional Groups on Quinazoline Bioactivity
The biological activity of quinazoline derivatives is not only determined by the presence of specific functional groups but also by their relative positions on the heterocyclic ring. The interplay between substituents at different positions can lead to synergistic or antagonistic effects on bioactivity.
For instance, the combination of substituents at the C-4 and C-6 positions is a well-established strategy in the design of potent and selective kinase inhibitors. nih.gov SAR studies on novel quinazoline derivatives as HER2 inhibitors revealed that selectivity over EGFR is dependent on both the aniline (B41778) moiety at C-4 and the substituents at C-6. nih.gov This highlights the importance of the spatial arrangement of functional groups for achieving target specificity.
The presence of a hydroxyl group at C-6 and a carbonitrile at C-4 would create a unique electronic and steric profile. The electron-donating hydroxyl group and the electron-withdrawing carbonitrile group would have opposing effects on the electron distribution within the quinazoline ring, potentially fine-tuning the molecule's reactivity and binding properties.
The following table provides examples of how substitutions at the C-4 and C-6 positions of the quinazoline core influence biological activity in different scaffolds.
| Quinazoline Derivative Type | C-4 Substituent | C-6 Substituent | Biological Activity | Reference |
| 2,4,6-trisubstituted quinazoline | Decylamine | Iodo | Antimicrobial | nih.gov |
| 4-Anilinoquinazoline | Anilino | Various | Anticancer (EGFR inhibitor) | nih.gov |
| Thiazolo[5,4-f]quinazoline | (Varies) | (Not specified as key) | CDK1/GSK-3 inhibition | nih.gov |
| General Quinazolinone | Substituted Amine | Halogen | Antimicrobial | nih.gov |
Conformational Analysis and Ligand-Target Binding Hypotheses
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of 6-hydroxyquinazoline-4-carbonitrile would be essential to understand its preferred spatial arrangement and how it might fit into a target's binding site.
For quinazoline-based kinase inhibitors, the molecule typically adopts a conformation that allows the quinazoline core to act as a scaffold, positioning the key interacting groups appropriately within the ATP-binding cleft. The nitrogen atoms in the quinazoline ring often form hydrogen bonds with the hinge region of the kinase. mdpi.com
Ligand-Target Binding Hypotheses:
Without specific experimental data for this compound, we can propose binding hypotheses based on the known interactions of related quinazoline derivatives.
Hydrogen Bonding: The C-6 hydroxyl group could act as a hydrogen bond donor, interacting with a serine, threonine, or tyrosine residue in the binding site. It could also act as a hydrogen bond acceptor. The C-4 carbonitrile nitrogen is a strong hydrogen bond acceptor and could interact with a hydrogen bond donor from the protein backbone or a side chain. The quinazoline ring nitrogens (N1 and N3) are also potential hydrogen bond acceptors.
Aromatic Interactions: The quinazoline ring system can participate in π-π stacking or T-shaped π-interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Molecular modeling and docking studies would be invaluable in generating more precise hypotheses about the binding mode of this compound to various biological targets. Such studies could predict the key interactions and guide the rational design of more potent and selective derivatives.
Mechanistic Investigations in Quinazoline Chemistry
Proposed Mechanisms of Biological Action for 6-Hydroxyquinazoline-4-carbonitrile and its Analogs
The biological activities of quinazoline (B50416) derivatives are diverse and depend heavily on the nature and position of their substituents. Analogs of this compound have been investigated for various therapeutic applications, and their proposed mechanisms of action often involve interactions with specific biological targets.
Anticancer Activity:
Many quinazoline derivatives are known to exhibit anticancer properties by targeting key enzymes involved in cell signaling pathways. For example, certain 6-nitro-4-substituted quinazolines have been designed and synthesized to target the epidermal growth factor receptor (EGFR). nih.gov Molecular docking studies of these compounds have provided insights into their binding modes within the EGFR active site. nih.gov The mechanism of action for some of these analogs includes inducing cell cycle arrest, often at the G2/M phase, and promoting apoptosis. nih.gov
The substitution pattern on the quinazoline ring is critical for activity. For instance, in a series of 4-aminoquinazoline-2-carboxamide derivatives designed as p21-activated kinase 4 (PAK4) inhibitors, the nature of the substituent on a piperazine (B1678402) ring significantly influenced their inhibitory activity. acs.org X-ray crystallography has been instrumental in understanding the binding modes of these inhibitors, revealing key interactions with amino acid residues like Asp458 in the PAK4 kinase domain. acs.org The conformation of the side chains plays a crucial role in the potency of these compounds. acs.org
Antiviral Activity:
Certain quinazoline analogs have demonstrated potential as antiviral agents. A series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones bearing a 1,2,3-triazole moiety have shown specific activity against vaccinia and adenovirus. nih.gov Preliminary structure-activity relationship (SAR) studies on these compounds revealed that the nature of the substituents on the triazole ring significantly impacts their antiviral potency. nih.gov
Other Biological Activities:
Quinoline (B57606) derivatives, structurally related to quinazolines, have been shown to possess antioxidant and anti-inflammatory properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been found to alleviate oxidative stress and NF-κB-mediated inflammation. nih.gov The proposed mechanism involves the reduction of reactive oxygen species (ROS) levels. nih.gov This antioxidant effect is believed to contribute to its neuroprotective properties. nih.gov
The introduction of a ferrocenyl group into quinazoline-based tyrosine kinase inhibitors has been explored to potentially enhance biological activity through a dual mechanism of kinase inhibition and ROS-mediated cytotoxicity. mdpi.com The redox activity of ferrocene (B1249389) can lead to the generation of ROS, which can preferentially induce oxidative stress in cancer cells. mdpi.com
The following table summarizes the proposed biological targets and mechanisms of action for various quinazoline analogs.
| Compound Class | Target/Pathway | Proposed Mechanism of Action |
| 6-Nitro-4-substituted quinazolines | Epidermal Growth Factor Receptor (EGFR) | Inhibition of EGFR kinase activity, leading to cell cycle arrest at G2/M and apoptosis. nih.gov |
| 4-Aminoquinazoline-2-carboxamides | p21-Activated Kinase 4 (PAK4) | Direct binding to the PAK4 kinase domain, inhibiting its activity. acs.org |
| 3-Hydroxy-quinazoline-2,4(1H,3H)-diones | Viral targets (Vaccinia, Adenovirus) | Inhibition of viral replication, with potency influenced by substituents on the triazole moiety. nih.gov |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Oxidative stress pathways, NF-κB | Reduction of reactive oxygen species (ROS) and inhibition of NF-κB mediated inflammation. nih.gov |
| Ferrocene-modified quinazoline analogs | Tyrosine kinases, Redox pathways | Dual mechanism of kinase inhibition and generation of ROS leading to oxidative stress in cancer cells. mdpi.com |
Computational and Theoretical Chemistry of 6 Hydroxyquinazoline 4 Carbonitrile
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. biointerfaceresearch.com This approach is instrumental in rational drug design, providing insights into the intermolecular interactions that govern biological activity. biointerfaceresearch.com For quinazoline (B50416) derivatives, docking studies have been pivotal in elucidating their mechanism of action against various therapeutic targets, including kinases, polymerases, and gyrases.
Although specific docking studies centered on 6-Hydroxyquinazoline-4-carbonitrile are not widely published, research on analogous quinazolinone derivatives reveals key interaction patterns. For instance, docking of quinazolinone Schiff base derivatives into the active site of the DNA gyrase enzyme has shown that these compounds can act as inhibitors. nih.gov The binding models suggest that specific residues, such as Asp73, Asn46, and Arg136, are crucial for forming hydrogen bonds. nih.gov It is plausible that the 6-hydroxy group of this compound could engage in similar hydrogen bonding interactions within a target's active site, potentially enhancing binding affinity.
In studies on quinazolinone derivatives as PARP-1 inhibitors, molecular docking was used to explore the binding modes, with the 4-quinazolinone scaffold serving as a bioisostere for the phthalazinone core of known inhibitors like Olaparib. rsc.org Furthermore, docking of 3-substituted phenyl quinazolinone derivatives into the EGFR enzyme's binding site highlighted the importance of hydrogen bonding interactions for stable accommodation. nih.gov The stability of these docked complexes is often further evaluated using molecular dynamics (MD) simulations, which can reveal lower root-mean-square deviation (RMSD) and more stable interactions for more active analogues. nih.gov
The following table summarizes representative findings from docking studies on related quinazoline derivatives, which can infer the potential interactions of this compound.
| Target Enzyme | Interacting Residues for Quinazoline Derivatives | Type of Interaction | Reference |
| DNA Gyrase | Asp73, Asn46, Arg136 | Hydrogen Bonding | nih.gov |
| PARP-1 | (Not specified) | Bioisosteric Replacement | rsc.org |
| EGFR | (Not specified) | Hydrogen Bonding | nih.gov |
| COX-2 | Arg121, Tyr356 | Positioning in Active Site | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity using mathematical models. nih.gov These models help in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects. nih.govnih.gov For quinazoline derivatives, QSAR studies have been instrumental in designing new potent agents for various diseases.
Studies have shown that substitutions at the C6 position of the quinazoline ring can be significant for activity. A QSAR study on a series of quinazoline derivatives with substitutions at positions 3, 6, and 8 was conducted to model their cytotoxicity against the HeLa cancer cell line. biointerfaceresearch.com Another study highlighted that substitutions at C4, C6, and C7 are features of some of the most significant quinazoline-based EGFR inhibitors. nih.gov
The table below illustrates the types of descriptors and models used in QSAR studies of related quinazoline compounds.
| QSAR Model Type | Key Descriptors/Features | Application | Reference |
| 2D-QSAR | Topological, Quantum, Physicochemical | Cytotoxicity against MCF-7 | nih.gov |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Antitumor Activity | rsc.org |
| GFA | Hydrophobic, Electronic, Topological | Antimicrobial Activity | researchgate.net |
| ML-based SVM | (Not specified) | Anti-proliferative activity against MCF-7 | biointerfaceresearch.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.gov These models are then used in virtual screening to search large compound databases for new molecules that match these features and are therefore likely to be active. nih.govnih.gov This approach has been successfully applied to discover novel quinazoline-based inhibitors.
A ligand-based 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors and used to screen a database, leading to the identification of potential new hits. nih.gov Similarly, a five-point pharmacophore model (AAARR.7) was generated for quinazoline-based EGFR inhibitors, demonstrating high statistical significance and predictive power. researchgate.net For pyrazoloquinazoline inhibitors of PLK-1, a five-point model including a hydrogen-bond donor, hydrophobic features, a positively-charged feature, and an aromatic ring was developed to identify diverse active compounds. researchgate.net
For this compound, a pharmacophore model would likely include features representing the hydrogen-bond donating capacity of the 6-hydroxy group and the hydrogen-bond accepting or polar nature of the 4-nitrile group, in addition to the aromatic features of the quinazoline ring. Such a model would be a valuable tool for discovering other compounds with similar interaction capabilities.
The characteristics of pharmacophore models developed for related quinazoline inhibitors are summarized below.
| Model Features | Target | Application | Reference |
| AAAHR_1 | Acetylcholinesterase | Virtual Screening | nih.gov |
| AAARR.7 | EGFR | 3D-QSAR, Virtual Screening | researchgate.net |
| DHPRR | PLK-1 | Identification of diverse actives | researchgate.net |
| (Not specified) | NHE-1 | Rationalize SAR | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. acs.org DFT calculations can provide valuable insights into a molecule's geometry, frontier molecular orbitals (HOMO and LUMO), energy gap, and various reactivity descriptors, which are crucial for understanding its stability and chemical behavior. nih.govdntb.gov.ua
For quinazoline derivatives, DFT studies have been employed to explore these properties. In one study, the ground-state geometries of novel quinazolinone Schiff bases were optimized using DFT at the B3LYP/6–31G* level to calculate properties like electron affinity, ionization potential, and energy gap. mui.ac.ir Another study performed DFT calculations on 3-substituted phenyl quinazolinone derivatives at the M06-2X/6–31 + G(d) theoretical level to complement molecular docking and dynamics simulations. nih.gov
A theoretical study on atom-substituted quinazoline derivatives designed for sunscreen applications used DFT and time-dependent DFT (TD-DFT) to calculate geometric structure parameters and investigate excited-state intramolecular proton transfer (ESIPT) properties. acs.org For this compound, DFT calculations would be essential to determine the influence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group on the electronic distribution of the quinazoline ring system. This would help in predicting its reactivity, stability, and potential interaction mechanisms with biological targets.
The table below provides examples of DFT methods and their applications in the study of quinazoline-like molecules.
| DFT Functional/Basis Set | Calculated Properties | Purpose of Study | Reference |
| B3LYP/6-311++g(d,p), M062X, etc. | FMOs, HOMO-LUMO gap, Reactivity | Ascertain stability and drug-likeness | dntb.gov.ua |
| M06-2X/6–31 + G(d) | (Not specified) | Complement docking and MD simulations | nih.gov |
| B3LYP/6–31G* | Geometries, Egap, Electronegativity | Correlate structure with cytotoxic activity | mui.ac.ir |
| B3LYP/6-311G(d,p) | Geometric parameters, IR spectra, ESIPT | Investigate photophysical properties | acs.org |
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Methodologies for Substituted Quinazolines
The synthesis of quinazoline (B50416) derivatives has evolved significantly, moving towards more efficient and environmentally benign methods. Traditional multi-step syntheses are often resource-intensive. nih.gov Modern approaches, however, focus on one-pot reactions and the use of novel catalysts to improve yields and reduce waste.
A notable development is the use of a copper-catalyzed reaction for the synthesis of quinazolinones from 2-aminobenzamide (B116534) and methanol (B129727), where methanol serves as both a C1 source and a green solvent. researchgate.net Another innovative approach involves the condensation of anthranilamide with various aldehydes in the presence of copper(II) chloride to produce 2-substituted quinazolinones in high yields. elsevierpure.com Furthermore, a novel two-step synthetic method has been described for preparing 4-(thienyl)quinazolines, which involves the simultaneous reductive cyclization of a nitro group under Leuckart reaction conditions. tandfonline.com
Multi-component reactions (MCRs) are also gaining prominence for their efficiency in constructing complex molecules like quinazolines in a single step. For instance, a microwave-assisted four-component reaction of aldehydes, cycloketones, and cyanoamides has been used to synthesize substituted quinazoline-carbonitriles.
Exploration of Diverse Biological Targets for Quinazoline Derivatives
Quinazoline derivatives are known to interact with a multitude of biological targets, leading to a wide spectrum of therapeutic effects. ontosight.ai These interactions can range from enzyme inhibition to the modulation of receptor activity. ontosight.ai
Many quinazoline-based compounds have shown significant anticancer activity by targeting enzymes like dihydrofolate reductase (DHFR), breast cancer resistance protein (BCRP), poly-(ADP-ribose)-polymerase (PARP), and tubulin. nih.gov For example, gefitinib (B1684475) and erlotinib (B232) are well-known EGFR inhibitors used in clinical practice. nih.gov Recent research has also identified ENPP1 as a promising target for quinazoline derivatives in cancer immunotherapy. nih.gov
Beyond cancer, quinazoline derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant agents. nih.govnih.govmdpi.com For instance, some derivatives have shown anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes like COX-2 and TNF-α. ontosight.ai The versatility of the quinazoline scaffold allows for the development of hybrid molecules that can interact with multiple biological targets, potentially leading to enhanced pharmacological activity. nih.gov
A variety of quinazoline derivatives have been synthesized and evaluated for their activity against different cancer cell lines, with some compounds showing potent inhibitory effects. nih.govnih.gov The table below summarizes the antiproliferative activity of selected quinazoline derivatives.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 18 | MGC-803 | 0.85 | nih.gov |
| A4V-3 | MCF-7, HCT-116, SHSY-5Y | Significant Activity | nih.gov |
| A4V-5 | MCF-7, HCT-116, SHSY-5Y | Significant Activity | nih.gov |
| Compound 6 | K-562 | 29.9 | mdpi.com |
| Compound 9 | K-562 | 25.9 | mdpi.com |
Integration with Advanced Screening Platforms
The discovery of novel bioactive quinazoline derivatives is increasingly reliant on the integration of advanced screening platforms. High-throughput screening (HTS) assays are instrumental in evaluating large libraries of these compounds for their antiviral and anticancer activities. nih.gov
Phenotypic whole-cell screening has been successfully employed to identify quinazolinone derivatives with antimycobacterial activity. researchgate.net Furthermore, inverse virtual screening (IVS), combined with bioinformatics and omics technologies, has been used to predict the biological targets of promising antitumor compounds. acs.org This integrated approach allows for the identification of hit compounds and the validation of their biological targets through biophysical and in-cellulo experiments. acs.org
Molecular docking studies are also a crucial component of modern drug discovery, providing insights into the binding interactions between quinazoline derivatives and their biological targets. ontosight.aisums.ac.ir These computational methods help in understanding the structure-activity relationships and in designing more potent and selective inhibitors. researchgate.net
Green Chemistry Approaches in Quinazoline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinazoline derivatives to minimize the environmental impact of chemical processes. nih.gov This involves the use of environmentally friendly solvents, catalysts, and energy sources.
Microwave-assisted synthesis has emerged as a powerful green technique for the synthesis of quinazolinones, often leading to shorter reaction times and higher yields. tandfonline.comdoaj.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are also being used as green reaction media for quinazoline synthesis. tandfonline.comdoaj.org
One-pot synthetic methods are another key aspect of green chemistry, as they reduce the number of reaction steps and the amount of waste generated. researchgate.net For example, a metal-free synthetic method for 2-substituted quinazolines has been developed using an organocatalyst and atmospheric oxygen. nih.gov Another green approach involves the use of methanol as both a C1 source and a solvent in the copper-catalyzed synthesis of quinazolinones. researchgate.net These methods not only reduce the environmental footprint but also contribute to the development of more sustainable and cost-effective processes for the production of valuable quinazoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
